fmoc-lys(boc)-ser(psime,mepro)-oh, AldrichCPR
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Overview
Description
Fmoc-Lys(boc)-Ser(psime,mepro)-OH, AldrichCPR is a synthetic compound used primarily in the field of peptide synthesis. It is a derivative of lysine and serine, modified with fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups. The compound is utilized in solid-phase peptide synthesis (SPPS), a method widely adopted for the production of peptides in both research and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(boc)-Ser(psime,mepro)-OH involves several steps, starting with the protection of the amino acids lysine and serine. The Fmoc group is used to protect the amino group of lysine, while the Boc group protects the side chain. The serine residue is modified with a psiMe and Mepro group to enhance its stability and reactivity. The synthesis typically involves the use of solid-phase peptide synthesis (SPPS) techniques, where the protected amino acids are sequentially added to a solid support .
Industrial Production Methods
In industrial settings, the production of Fmoc-Lys(boc)-Ser(psime,mepro)-OH follows similar principles as in research laboratories but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, allowing for the efficient and high-throughput production of the compound. The use of green solvents and environmentally friendly practices is increasingly being adopted to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Lys(boc)-Ser(psime,mepro)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc protecting groups under basic and acidic conditions, respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents such as HBTU or DIC.
Oxidation and Reduction: Modifications of the side chains or backbone to introduce functional groups or stabilize the peptide structure.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; TFA in DCM for Boc removal.
Coupling: HBTU or DIC in the presence of a base like DIPEA.
Oxidation/Reduction: Hydrogen peroxide for oxidation; sodium borohydride for reduction.
Major Products
The major products formed from these reactions include the desired peptide sequences with specific modifications, such as the incorporation of Fmoc-Lys(boc)-Ser(psime,mepro)-OH into the peptide chain .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-Lys(boc)-Ser(psime,mepro)-OH is used in the synthesis of complex peptides and proteins. It allows for the precise incorporation of modified amino acids into peptide sequences, facilitating the study of peptide structure and function .
Biology
In biological research, the compound is used to create peptides that mimic natural proteins, enabling the study of protein-protein interactions, enzyme activity, and cellular signaling pathways .
Medicine
In medicine, peptides synthesized using Fmoc-Lys(boc)-Ser(psime,mepro)-OH are explored as potential therapeutic agents for various diseases, including cancer, infectious diseases, and metabolic disorders .
Industry
In the industrial sector, the compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for applications in drug delivery, tissue engineering, and diagnostics .
Mechanism of Action
The mechanism of action of Fmoc-Lys(boc)-Ser(psime,mepro)-OH involves its incorporation into peptide chains during SPPS. The protecting groups (Fmoc and Boc) prevent unwanted side reactions during synthesis, ensuring the correct sequence and structure of the peptide. Once the synthesis is complete, the protecting groups are removed, and the peptide can fold into its active conformation and interact with its molecular targets .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(boc)-Thr(psime,mepro)-OH: Similar structure but with threonine instead of serine.
Fmoc-Lys(boc)-Ala(psime,mepro)-OH: Similar structure but with alanine instead of serine.
Uniqueness
Fmoc-Lys(boc)-Ser(psime,mepro)-OH is unique due to the specific modifications on the serine residue, which enhance its stability and reactivity in peptide synthesis. This makes it particularly useful for creating peptides with specific structural and functional properties .
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N3O8/c1-31(2,3)43-29(39)33-17-11-10-16-25(27(36)35-26(28(37)38)19-42-32(35,4)5)34-30(40)41-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,24-26H,10-11,16-19H2,1-5H3,(H,33,39)(H,34,40)(H,37,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQJDNYUMSKATK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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